molecular formula C11H18N4O3S2 B2995283 ethyl 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 886941-47-5

ethyl 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

Cat. No.: B2995283
CAS No.: 886941-47-5
M. Wt: 318.41
InChI Key: YAHZMHLVRCHYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a 1,3,4-thiadiazole derivative featuring:

  • A tert-butylcarbamoyl substituent on the amino group at position 5 of the thiadiazole ring.
  • An ethyl acetate moiety linked via a sulfanyl group at position 2.

This scaffold is synthesized via a two-step protocol:

Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates.

Alkylation of the thiol group with ethyl 2-bromoacetate to introduce the sulfanyl-acetate side chain .

Properties

IUPAC Name

ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S2/c1-5-18-7(16)6-19-10-15-14-9(20-10)12-8(17)13-11(2,3)4/h5-6H2,1-4H3,(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHZMHLVRCHYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves the reaction of ethyl bromoacetate with 5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The ester group can be hydrolyzed to form carboxylic acids, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Carboxylic acids or substituted esters.

Scientific Research Applications

Ethyl 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other thiadiazole derivatives.

    Biology: The compound has potential antimicrobial, antifungal, and antiviral properties.

    Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This can lead to the compound’s antimicrobial, anti-inflammatory, and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate the activity of key enzymes involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents on the amino group (position 5) and the sulfanyl-linked side chain. Below is a comparative analysis of key analogs:

Compound Substituent at Position 5 Molecular Weight (g/mol) CAS No. Key Properties
Target Compound tert-Butylcarbamoyl (CONH-tBu) 362.49 (estimated) Not explicitly listed Moderate lipophilicity (predicted XLogP3 ~2.5) due to tert-butyl group; potential for enhanced metabolic stability
Ethyl 2-[(5-{[4-(tert-Butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate 4-tert-Butylbenzoyl (Bz-tBu) 379.44 329701-29-3 Higher lipophilicity (XLogP3 ~3.8) due to aromatic tert-butyl group; increased steric bulk may reduce solubility
2-({5-[(1,3-Benzodioxol-5-ylcarbonyl)Amino]-1,3,4-Thiadiazol-2-yl}Sulfanyl)Acetic Acid 1,3-Benzodioxol-5-ylcarbonyl 339.35 294853-40-0 Polar substituent (PSA ~190 Ų); potential for improved aqueous solubility and H-bonding interactions
Ethyl 2-[(5-{[(1-Benzofuran-2-ylmethoxy)Carbonyl]Amino}-1,3,4-Thiadiazol-2-yl)Sulfanyl]Acetate Benzofuran-methoxycarbonyl 393.44 866042-06-0 Extended π-system may enhance DNA intercalation; moderate XLogP3 (~2.9)
Ethyl 2-[(5-Anilino-1,3,4-Thiadiazol-2-yl)Sulfanyl]Acetate Phenylamino (NHPh) 309.38 459846-08-3 Reduced steric hindrance; lower molecular weight may improve bioavailability

Pharmacological Activity Trends

  • Anticonvulsant Activity : Derivatives with electron-withdrawing groups (e.g., chloroacetyl in CAS 88124-58-7) show enhanced activity due to increased electrophilicity at the thiadiazole core .
  • Anti-Cancer Potential: Bulkier substituents (e.g., 4-tert-butylbenzoyl) may improve binding to hydrophobic pockets in kinase targets, as seen in analogs with morpholine-sulfonyl groups (e.g., CAS 690248-86-3) .
  • Metabolic Stability : The tert-butylcarbamoyl group in the target compound likely confers resistance to enzymatic degradation compared to unsubstituted carbamates .

Anticonvulsant Activity

  • Ethyl 2-[(5-anilino)-1,3,4-thiadiazol-2-yl]sulfanylacetate (CAS 459846-08-3) demonstrated a 50% seizure inhibition rate in murine models at 30 mg/kg, attributed to GABAergic modulation .

Anti-Cancer Screening

  • Benzodioxol-carbonyl derivatives (CAS 294853-40-0) exhibited cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.7 µM) via topoisomerase II inhibition .
  • 4-tert-Butylbenzoyl analogs (CAS 329701-29-3) showed selective inhibition of PI3Kα (IC₅₀ = 0.9 µM), linked to their hydrophobic interactions with the kinase’s ATP-binding pocket .

Biological Activity

Ethyl 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is part of the thiadiazole family, which is known for its significant pharmacological properties. The structural features of this compound allow it to interact with various biological targets, making it a candidate for further research and development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism likely involves the inhibition of key enzymes and disruption of microbial cell wall synthesis.

Microorganism Activity Reference
Staphylococcus aureusInhibitory (MIC: 62.5 μg/mL)
Escherichia coliModerate activity
Candida albicansModerate activity

Antifungal Activity

The compound also demonstrates antifungal properties, showing effectiveness against various fungal pathogens. Studies have indicated that certain derivatives exhibit potent antifungal activity, which is crucial in addressing resistance issues in common fungal infections.

Anti-inflammatory and Anticancer Properties

This compound has been investigated for its anti-inflammatory and anticancer activities. The thiadiazole moiety is known to modulate inflammatory pathways and may inhibit tumor growth through various mechanisms:

  • Inhibition of pro-inflammatory cytokines
  • Induction of apoptosis in cancer cells
  • Modulation of cell signaling pathways

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring plays a critical role in these interactions:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammation and cancer progression.
  • DNA Interaction : Studies suggest potential interactions with DNA that could disrupt replication in cancer cells.

These interactions are still under investigation, but preliminary data suggest that the compound may serve as a lead for developing new therapeutic agents.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • A study demonstrated that modifications to the thiadiazole structure improved its antimicrobial efficacy against resistant strains.
  • Another investigation highlighted the compound's potential as an anti-inflammatory agent in models of chronic inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.